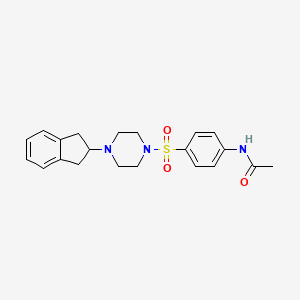
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant), also known as N-[4-(4-indan-2-yl-piperazine-1-sulfonyl)-phenyl]-acetamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Cloning and Expression
Cloning of ALDC Genes : ALDC genes have been cloned from different bacterial sources, including Bacillus brevis and Bacillus subtilis, and expressed in Escherichia coli and Bacillus subtilis. These studies have contributed to understanding the genetic and molecular basis of ALDC function (Diderichsen et al., 1990).
Recombinant Expression in Various Hosts : Recombinant expression of ALDC in various hosts, such as Pichia pastoris and E. coli, has been achieved, highlighting the versatility of the enzyme in different microbial systems (He Wei-ming, 2005).
Enzymatic Characterization and Stability
Purification and Characterization : ALDC has been purified and characterized from Bacillus subtilis, providing insights into its enzymatic properties, such as optimal activity conditions and kinetics (Kan Zhen-rong, 2005).
Improving Stability : Research has focused on enhancing the stability of ALDC, especially in acidic conditions relevant to brewing processes. This has involved techniques like site-directed mutagenesis to improve the enzyme's stability (Xian Zhang et al., 2015).
Structural Studies
- X-ray Crystallographic Studies : Studies have been conducted to understand the structural basis of ALDC’s unique ability to decarboxylate acetolactate. This includes the elucidation of its crystal structure, providing insights into its catalytic mechanism (S. Najmudin et al., 2003).
Applications in Metabolic Engineering and Fermentation
Enhancing Acetoin Production : By genetically manipulating Bacillus subtilis to overexpress ALDC, researchers have successfully enhanced acetoin production, a compound of interest in the food and brewing industries (Xian Zhang et al., 2013).
Fermentation Optimization : Studies on optimizing fermentation conditions for ALDC production in Bacillus subtilis have been conducted, which is crucial for its industrial applications (Yang Chao-ying, 2007).
Safety and Toxicological Evaluation
- Toxicological Evaluation : The safety of ALDC, particularly for use in beer fermentation, has been assessed through various toxicological tests. This includes assessing mutagenic potential and antimicrobial activity (A. S. de Boer et al., 1993).
Propiedades
Número CAS |
9025-02-9 |
|---|---|
Nombre del producto |
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) |
Fórmula molecular |
C21H25N3O3S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16(25)22-19-6-8-21(9-7-19)28(26,27)24-12-10-23(11-13-24)20-14-17-4-2-3-5-18(17)15-20/h2-9,20H,10-15H2,1H3,(H,22,25) |
Clave InChI |
KYLPQCURLYFTQK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



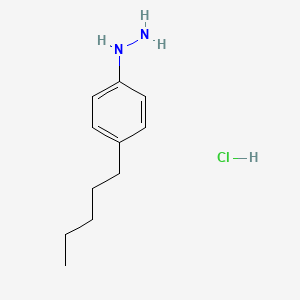
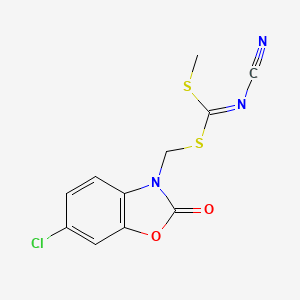
![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)
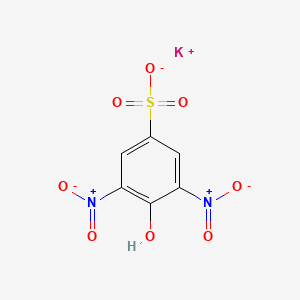
![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)
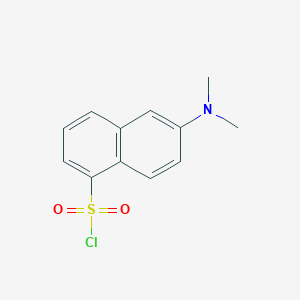
![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)
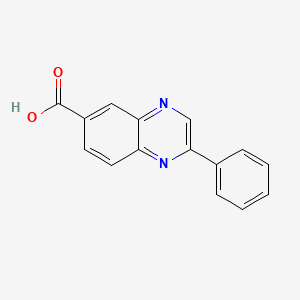
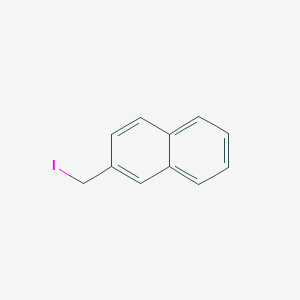
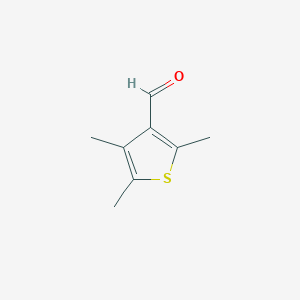
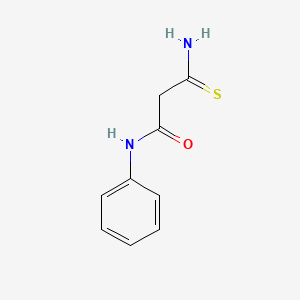
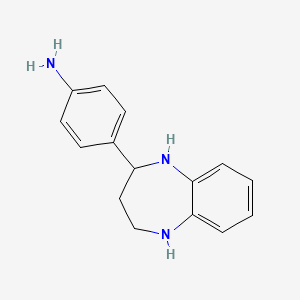
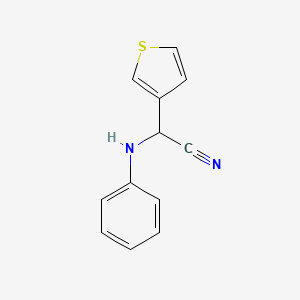
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)